4-Octoxybenzoyl hydrazine
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Overview
Description
Hydrazine is a clear, colorless liquid with an ammonia-like odor. It’s highly reactive and easily catches fire . Hydrazine is a hydrazine derivative vasodilator used alone or as adjunct therapy in the treatment of hypertension and only as adjunct therapy in the treatment of heart failure .
Synthesis Analysis
Hydrazine can be synthesized by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular and crystal structures of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and of the corresponding N0-[(thiophen-2-yl)methylidene]- derivative are described . The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical and Chemical Properties Analysis
Hydrazine has a molecular weight of 32.0452 g/mol, a density of 1.021 g/cm3, a boiling point of 114 °C, and a melting point of 2 °C .Scientific Research Applications
Sensor Technology
One notable application is in sensor technology. For instance, a study on a 4-nitrobenzohydrazide derivative demonstrated its capability to form stable gels in certain organic solvents, exhibiting a layered structure. This material acted as a colorimetric sensor for fluoride ions, showcasing a color change from colorless to red upon fluoride ion detection, attributed to an extended conjugated system formation. This indicates the potential of hydrazide derivatives in developing sensitive and selective sensors for environmental and analytical applications (Bai et al., 2014).
Antimicrobial and Antitumor Applications
Hydrazide derivatives have been explored for their antimicrobial and antitumor activities. A research study synthesized new benzoxazole derivatives with hydrazide components, demonstrating specific antibacterial effects. This suggests the potential of hydrazide derivatives in designing new antimicrobial agents with specific target profiles (Alheety, 2019). Furthermore, another study synthesized hydrazone derivatives from 4-allyloxybenzoyl hydrazine, showing significant antioxidative and antimutagenic activities, indicating their potential in cancer prevention and treatment strategies (Giziroğlu et al., 2015).
Material Science
In material science, hydrazide-based compounds have been utilized to synthesize novel materials with potential applications in liquid crystals and gels. For example, dihydrazide derivatives exhibiting stable smectic phases and gelation abilities were synthesized, demonstrating the influence of intermolecular hydrogen bonding and microphase segregation in stabilizing such phases. This highlights the utility of hydrazide derivatives in creating new materials with specific optical and structural properties for applications in displays and other advanced materials technologies (Pang et al., 2005).
Electrochemistry
Hydrazide derivatives have also found applications in electrochemistry. A study involving the electrocrystallization of Ag nanoparticles on functionalized carbon nanotube surfaces demonstrated the electrocatalytic properties of such composites for hydrazine oxidation, suggesting their potential use in fuel cells and sensors (Gao et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-octoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWPLVSLXJSGMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401532 |
Source
|
Record name | 4-octoxybenzoyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55510-49-1 |
Source
|
Record name | 4-octoxybenzoyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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